Cas no 2172245-58-6 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid
- EN300-1534276
- 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid
- 2172245-58-6
-
- インチ: 1S/C27H32N2O6/c1-18(25(30)29-13-14-34-16-19(15-29)26(31)32)7-6-12-28-27(33)35-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,18-19,24H,6-7,12-17H2,1H3,(H,28,33)(H,31,32)
- InChIKey: YGDRNRTWPCKDNG-UHFFFAOYSA-N
- SMILES: O1CCN(C(C(C)CCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC(C(=O)O)C1
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 723
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 2.9
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1534276-0.05g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1534276-250mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1534276-0.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1534276-5.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1534276-500mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1534276-0.1g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1534276-2.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1534276-10.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1534276-10000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1534276-5000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]-1,4-oxazepane-6-carboxylic acid |
2172245-58-6 | 5000mg |
$9769.0 | 2023-09-26 |
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acidに関する追加情報
Comprehensive Overview of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid (CAS No. 2172245-58-6)
In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid (CAS No. 2172245-58-6) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected oxazepane derivative, plays a pivotal role in the synthesis of complex peptides and bioactive molecules. Its unique structural features, including the 1,4-oxazepane ring and Fmoc-protected amine, make it a versatile building block in drug discovery and bioconjugation applications.
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a cornerstone in modern solid-phase peptide synthesis (SPPS), a technique widely used in the development of therapeutic peptides and protein-based drugs. Researchers and pharmaceutical companies are increasingly focusing on peptide-based therapeutics due to their high specificity and lower toxicity compared to small-molecule drugs. This trend aligns with the growing demand for personalized medicine and targeted drug delivery systems, where compounds like CAS No. 2172245-58-6 serve as critical intermediates.
One of the most searched questions in the field of peptide chemistry is: "What are the advantages of Fmoc-protected amino acids in peptide synthesis?" The answer lies in the stability and orthogonality of the Fmoc group, which can be selectively removed under mild basic conditions without affecting other protecting groups. This property makes 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid particularly valuable for the synthesis of complex peptides with multiple functional groups.
The 1,4-oxazepane moiety in this compound is another feature that has garnered attention. This seven-membered heterocycle is increasingly found in bioactive molecules and drug candidates, owing to its conformational flexibility and ability to mimic peptide bonds. Recent studies have highlighted the potential of oxazepane-containing compounds in addressing challenging drug targets, such as protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules.
From a synthetic chemistry perspective, the carboxylic acid functionality in CAS No. 2172245-58-6 provides an excellent handle for further derivatization. This feature is particularly important in the context of click chemistry and bioconjugation techniques, which are revolutionizing the field of drug discovery. The ability to easily modify this compound makes it a valuable tool for creating drug conjugates, proteolysis targeting chimeras (PROTACs), and other advanced therapeutic modalities.
Quality control and characterization of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid are critical aspects that researchers frequently inquire about. Advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to ensure the purity and identity of this compound. These quality measures are especially important when the material is intended for use in GMP-compliant pharmaceutical manufacturing processes.
The storage and handling of CAS No. 2172245-58-6 is another common topic of discussion among researchers. While this compound is not classified as hazardous, proper storage conditions (typically at -20°C in a dry environment) are recommended to maintain its stability over extended periods. This consideration is particularly relevant for laboratories engaged in long-term peptide research projects or scale-up operations.
Looking toward future applications, the unique structural features of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid position it as a promising candidate for the development of next-generation peptide therapeutics. With the pharmaceutical industry's growing focus on cyclic peptides and constrained peptidomimetics, compounds containing the 1,4-oxazepane scaffold are likely to see increased utilization in drug discovery programs.
In conclusion, CAS No. 2172245-58-6 represents an important synthetic building block at the intersection of peptide chemistry and medicinal chemistry. Its combination of Fmoc protection, oxazepane ring, and carboxylic acid functionality makes it uniquely suited for addressing current challenges in drug discovery. As research continues to advance in areas such as targeted therapy and precision medicine, the role of specialized compounds like this one is expected to grow significantly in the coming years.
2172245-58-6 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid) Related Products
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 2167506-55-8(2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid)
- 878056-23-6(2-(3-{(4-chlorophenyl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)




